
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with two methyl groups and a thienyl group, along with an ethanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate typically involves the reaction of 1,3-dimethylpyrrolidine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Thiophene: A five-membered aromatic heterocycle with sulfur.
Uniqueness
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is unique due to its combination of a pyrrolidine ring with a thienyl group and an ethanedioate moiety. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
73604-67-8 |
|---|---|
Fórmula molecular |
C12H17NO4S |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-10(5-6-11(2)8-10)9-4-3-7-12-9;3-1(4)2(5)6/h3-4,7H,5-6,8H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
LGMWFCFXPHXHBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C)C2=CC=CS2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


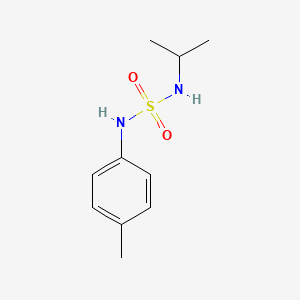
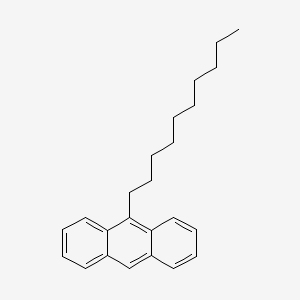
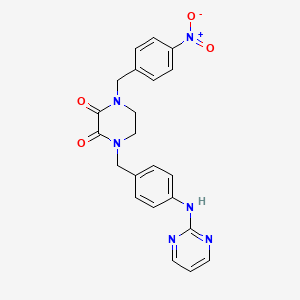
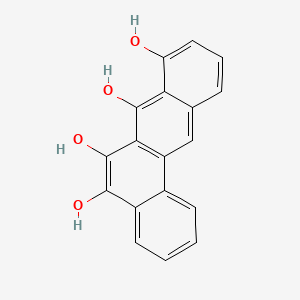
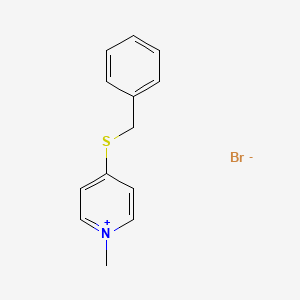
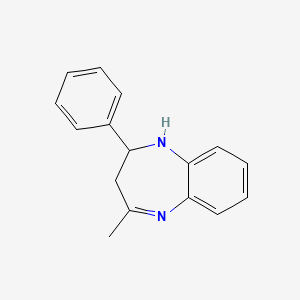
![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
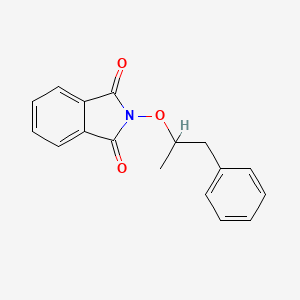
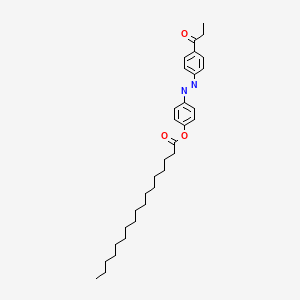
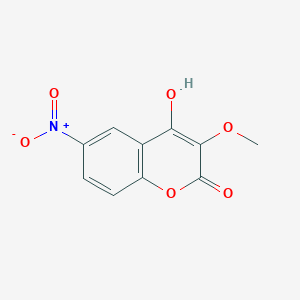
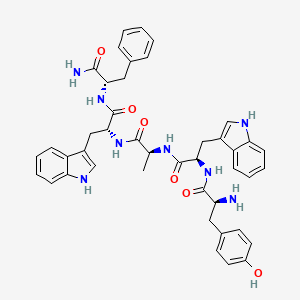
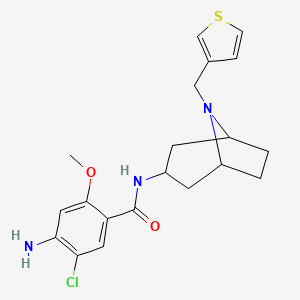
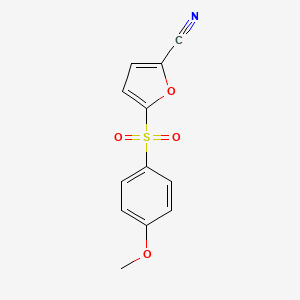
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
